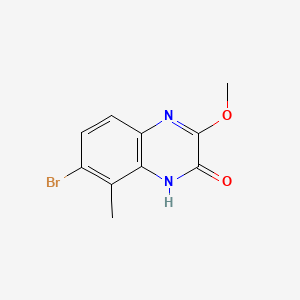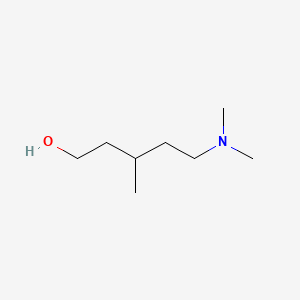
5-Dimethylamino-3-methyl-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dimethylamino-3-methyl-pentanol: is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, which is substituted with a dimethylamino group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylamino-3-methyl-pentanol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of 3-methyl-pentanol with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Dimethylamino-3-methyl-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 5-dimethylamino-3-methyl-pentanone.
Reduction: Formation of 5-dimethylamino-3-methyl-pentane.
Substitution: Formation of 5-dimethylamino-3-methyl-pentyl halides or esters.
Applications De Recherche Scientifique
Chemistry: 5-Dimethylamino-3-methyl-pentanol is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.
Biology: In biological research, this compound can be used as a reagent for studying enzyme-catalyzed reactions involving alcohols. It may also serve as a model compound for investigating the metabolism of similar alcohols in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of specialty chemicals. Its properties make it suitable for use in various formulations and processes.
Mécanisme D'action
The mechanism of action of 5-Dimethylamino-3-methyl-pentanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
3-Methyl-pentanol: Lacks the dimethylamino group, resulting in different chemical and biological properties.
5-Dimethylamino-pentanol: Similar structure but without the methyl group, leading to variations in reactivity and applications.
5-Dimethylamino-3-methyl-hexanol: An extended carbon chain, which may affect its solubility and interaction with molecular targets.
Uniqueness: 5-Dimethylamino-3-methyl-pentanol is unique due to the presence of both a dimethylamino group and a methyl group on the pentanol backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
55424-63-0 |
|---|---|
Formule moléculaire |
C8H19NO |
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
5-(dimethylamino)-3-methylpentan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-8(5-7-10)4-6-9(2)3/h8,10H,4-7H2,1-3H3 |
Clé InChI |
GZGKPOCYYNKGCV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN(C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


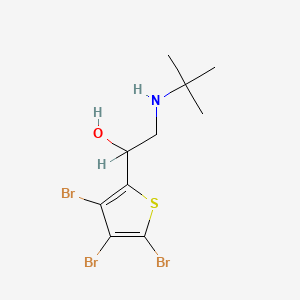
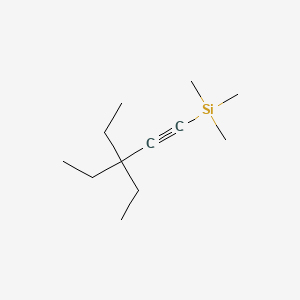
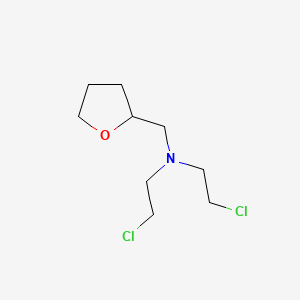
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone](/img/structure/B13938671.png)
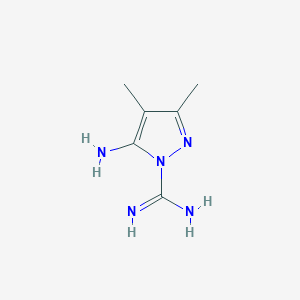
![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)
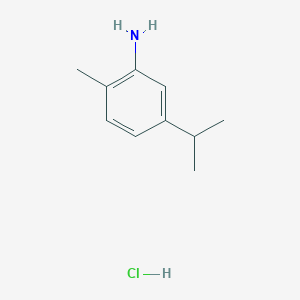
![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)
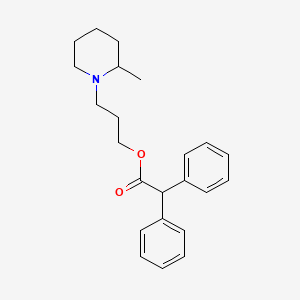
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)
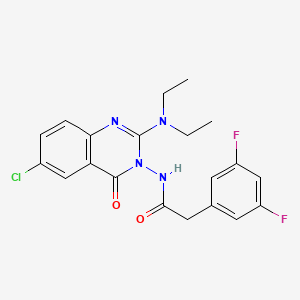
![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)
